Class C Beta-Lactamase Inhibition vs. Clavulanic Acid
1,4-Bis((2,4-dichlorophenoxy)acetyl)piperazine demonstrates direct inhibitory activity against Class C beta-lactamase from Enterobacter cloacae 908R with an IC50 of 4.2 µM [1]. In contrast, the canonical beta-lactamase inhibitor clavulanic acid is known to be ineffective against Class C cephalosporinases, typically requiring concentrations >100 µM for any significant inhibition [2]. This represents a >23-fold improvement in potency against this clinically relevant resistance target.
| Evidence Dimension | Inhibitory activity against Class C beta-lactamase (IC50) |
|---|---|
| Target Compound Data | IC50 = 4.2 µM |
| Comparator Or Baseline | Clavulanic acid: generally >100 µM against Class C beta-lactamases |
| Quantified Difference | >23-fold improvement |
| Conditions | In vitro enzymatic assay with purified Class C beta-lactamase from Enterobacter cloacae 908R |
Why This Matters
This quantitative advantage makes the compound a valuable tool for studying AmpC-mediated resistance, where standard inhibitors like clavulanic acid are clinically ineffective.
- [1] BindingDB. (2012). PrimarySearch_ki: BDBM50112047. Inhibition of Class C beta-lactamase from Enterobacter cloacae 908R. View Source
- [2] Bush, K., & Bradford, P. A. (2016). Beta-Lactams and Beta-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine, 6(8), a025247. View Source
